molecular formula C43H83NO8S B11930293 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate

Cat. No.: B11930293
M. Wt: 774.2 g/mol
InChI Key: RSMRWWHFJMENJH-AFLLVNNISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dioleoyl-3-trimethylammonium propane is a cationic lipid commonly used in the field of molecular biology and biochemistry. It is known for its ability to form liposomes, which are spherical vesicles that can encapsulate nucleic acids and other molecules. This property makes it a valuable tool for gene delivery and transfection studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 1,2-Dioleoyl-3-trimethylammonium propane involves large-scale esterification processes. The raw materials, including 2,3-epoxypropyltrimethylammonium chloride and oleic acid, are mixed in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the quaternary ammonium group .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dioleoyl-3-trimethylammonium propane has a wide range of applications in scientific research:

Mechanism of Action

1,2-Dioleoyl-3-trimethylammonium propane exerts its effects through the formation of cationic liposomes. These liposomes can encapsulate negatively charged molecules such as DNA and RNA. When introduced into a biological system, the liposomes fuse with the cell membrane, releasing their payload into the cell. The quaternary ammonium group in 1,2-Dioleoyl-3-trimethylammonium propane interacts with the negatively charged cell membrane, facilitating the fusion process .

Comparison with Similar Compounds

1,2-Dioleoyl-3-trimethylammonium propane is often compared with other cationic lipids such as N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-3-trimethylammonium propane (DOTAP). While all these compounds are used for gene delivery and transfection, 1,2-Dioleoyl-3-trimethylammonium propane is unique due to its higher efficiency in forming stable liposomes and its ability to trigger immune responses .

Similar Compounds

Properties

Molecular Formula

C43H83NO8S

Molecular Weight

774.2 g/mol

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+;

InChI Key

RSMRWWHFJMENJH-AFLLVNNISA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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